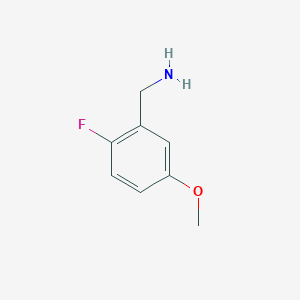

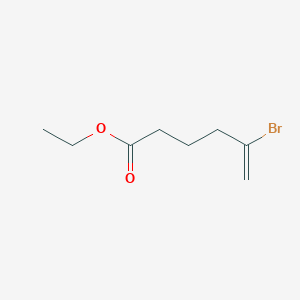

3-(3-Acetoxyphenyl)-2-methyl-1-propene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions .Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

3-(3-Acetoxyphenyl)-2-methyl-1-propene is involved in various chemical synthesis processes and reactions:

- Annulation Reactions : It serves as a reagent in [3+3] annulation reactions, a method for preparing methylenecyclohexanes, indicating its role in complex organic synthesis (Ward & Kaller, 1991).

- Acetoxyallylation of Aldehydes : The compound is used in the acetoxyallylation of aldehydes mediated by indium, which leads to the production of monoprotected 1-en-3,4-diols (Lombardo et al., 2001).

- Polymer Research : It plays a role in the synthesis of poly(3-phenylgalvinoxylthiophene), a conjugated polyradical with high spin concentration, indicating its use in advanced polymer and materials science (Miyasaka et al., 2001).

- Preparation of Precursors : It is used in the preparation of 1,2-diacetoxy-2-propene, serving as a precursor for other chemical compounds (Sakai Kunikazu & Kondo, 1990).

- Gas-phase Reactions : It is involved in gas-phase reactions with nitrate radicals, contributing to atmospheric chemistry studies (Noda et al., 2000).

- Nonlinear Optical Properties : The compound is explored for its role in nonlinear optical parameters, relevant to fields like photonics and optical device applications (Naseema et al., 2010).

Catalysts and Catalysis

3-(3-Acetoxyphenyl)-2-methyl-1-propene also finds applications in catalysis:

- Rhodium-Catalyzed Reactions : It is used in regioselective synthesis of enol esters from 1-alkynes and carboxylic acids catalyzed by rhodium(I) monohydrides (Bianchini et al., 1990).

- Palladium-Catalyzed Cycloaddition : The compound is a key player in palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, producing pyrrolidines with high enantioselectivity (Trost et al., 2007).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(2-methylprop-2-enyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)7-11-5-4-6-12(8-11)14-10(3)13/h4-6,8H,1,7H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZBEOHAVIRFEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC=C1)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641199 |

Source

|

| Record name | 3-(2-Methylprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Acetoxyphenyl)-2-methyl-1-propene | |

CAS RN |

890097-83-3 |

Source

|

| Record name | Phenol, 3-(2-methyl-2-propen-1-yl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methylprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.